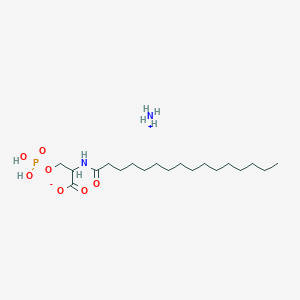
N-palmitoyl-serine phosphoric acid (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-palmitoyl-serine phosphoric acid (ammonium salt): is a synthetic lipid compound that acts as a modulator of lysophosphatidic acid (LPA) receptors. It is used in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its role in signal transduction and its potential effects on cellular processes such as platelet aggregation, smooth muscle contraction, and cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-palmitoyl-serine phosphoric acid (ammonium salt) typically involves the esterification of serine with palmitic acid, followed by phosphorylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification and phosphorylation processes. The compound is then purified through techniques such as thin-layer chromatography (TLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production methods for N-palmitoyl-serine phosphoric acid (ammonium salt) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and phosphorylation, with additional purification steps to ensure the compound meets industrial standards. The compound is typically stored at low temperatures (-20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: N-palmitoyl-serine phosphoric acid (ammonium salt) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Exposure to air and elevated temperatures (above 80°C) can induce oxidation.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Major Products Formed:
Applications De Recherche Scientifique
N-palmitoyl-serine phosphoric acid (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid interactions and receptor modulation.
Mécanisme D'action
The mechanism of action of N-palmitoyl-serine phosphoric acid (ammonium salt) involves its interaction with lysophosphatidic acid (LPA) receptors. In mammalian cells, the compound can act as an agonist for the LPA receptor, leading to the activation of G-protein coupled plasma membrane receptors. This activation results in various cellular responses, including increased intracellular calcium levels, platelet aggregation, and smooth muscle contraction . The compound’s effects on signal transduction pathways make it a valuable tool for studying cellular processes and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
N-palmitoyl-tyrosine phosphoric acid: Another LPA receptor modulator with similar properties and applications.
Lysophosphatidic acid (LPA): A naturally occurring lipid mediator that acts through similar pathways.
Uniqueness: N-palmitoyl-serine phosphoric acid (ammonium salt) is unique in its dual role as both an inhibitor and agonist of LPA receptors, depending on the cellular context. This dual functionality allows for more versatile applications in research and potential therapeutic uses .
Propriétés
Formule moléculaire |
C19H41N2O7P |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
azanium;2-(hexadecanoylamino)-3-phosphonooxypropanoate |
InChI |
InChI=1S/C19H38NO7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26;/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26);1H3 |
Clé InChI |
RJXHWJJUFLIQSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




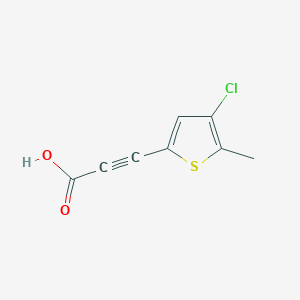

![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)
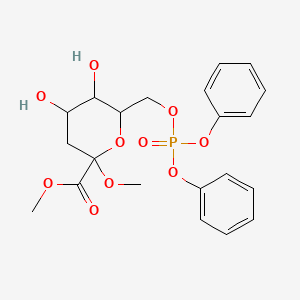
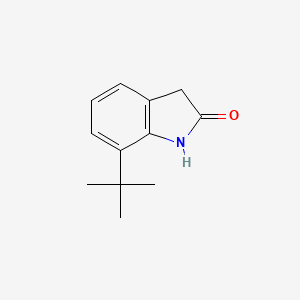


![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
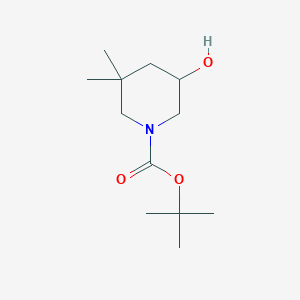
![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)
